N-[(8-Hydroxy-quinolin-7-yl)-(3-nitro-phenyl)-methyl]-isobutyramide
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Overview
Description
N~1~-[(8-HYDROXY-7-QUINOLYL)(3-NITROPHENYL)METHYL]-2-METHYLPROPANAMIDE is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, incorporates both a hydroxyquinoline and a nitrophenyl group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(8-HYDROXY-7-QUINOLYL)(3-NITROPHENYL)METHYL]-2-METHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the hydroxyquinoline and nitrophenyl intermediates. The hydroxyquinoline can be synthesized through the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water . The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The specific conditions would be optimized to ensure maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(8-HYDROXY-7-QUINOLYL)(3-NITROPHENYL)METHYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline or nitrophenyl derivatives.
Scientific Research Applications
N~1~-[(8-HYDROXY-7-QUINOLYL)(3-NITROPHENYL)METHYL]-2-METHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(8-HYDROXY-7-QUINOLYL)(3-NITROPHENYL)METHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, disrupting metal-dependent biological processes. The nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
3-Nitrophenyl derivatives: Studied for their biological activities and chemical reactivity.
Uniqueness
N~1~-[(8-HYDROXY-7-QUINOLYL)(3-NITROPHENYL)METHYL]-2-METHYLPROPANAMIDE is unique due to the combination of hydroxyquinoline and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
332173-88-3 |
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Molecular Formula |
C20H19N3O4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H19N3O4/c1-12(2)20(25)22-17(14-5-3-7-15(11-14)23(26)27)16-9-8-13-6-4-10-21-18(13)19(16)24/h3-12,17,24H,1-2H3,(H,22,25) |
InChI Key |
VKNRECYYHACCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Origin of Product |
United States |
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